(2-Pyridylmethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine
Overview
Description
(2-Pyridylmethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine is an organic compound with the molecular formula C16H20N2O2S This compound is characterized by the presence of a benzenesulfonamide group substituted with four methyl groups and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Pyridylmethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine can be achieved through several synthetic routes. One common method involves the reaction of 2,3,4,5-tetramethylbenzenesulfonyl chloride with 2-pyridinylmethylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-Pyridylmethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
(2-Pyridylmethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2-Pyridylmethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group is known to interact with the active sites of enzymes, while the pyridinylmethyl group can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-tetramethyl-N-(2-pyridinylmethyl)benzenesulfonamide
- 2,3,4,5-tetramethyl-N-(4-pyridinylmethyl)benzenesulfonamide
- 2,3,4,5-tetramethylbenzenesulfonamide
Uniqueness
(2-Pyridylmethyl)[(2,3,4,5-tetramethylphenyl)sulfonyl]amine is unique due to the specific arrangement of its substituents. The presence of four methyl groups on the benzene ring and the pyridinylmethyl group provides distinct chemical properties and reactivity. This unique structure allows for specific interactions with molecular targets, making it valuable in various scientific research applications.
Properties
IUPAC Name |
2,3,4,5-tetramethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-11-9-16(14(4)13(3)12(11)2)21(19,20)18-10-15-7-5-6-8-17-15/h5-9,18H,10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTNYAGBRGCGAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)S(=O)(=O)NCC2=CC=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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